3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hcl
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 3,3-difluoro-1-oxa-7-azaspiro[4.4]nonane hydrochloride follows IUPAC conventions for spirocyclic compounds. The base structure comprises two fused four-membered rings sharing a single spiro carbon atom. The 1-oxa designation indicates an oxygen atom at position 1 of the first ring, while 7-aza specifies a nitrogen atom at position 7 of the second ring. The numbering begins at the spiro junction, proceeding through the oxygen-containing ring (positions 1–4) before traversing the nitrogen-containing ring (positions 5–8).
The 3,3-difluoro prefix denotes two fluorine atoms bonded to the third carbon in each ring, creating a symmetrical substitution pattern. The hydrochloride suffix identifies the compound as a salt formed via protonation of the nitrogen atom by hydrochloric acid. This nomenclature precisely encodes the molecule’s connectivity and functional groups.
Molecular Formula and Weight Analysis
The compound’s molecular formula C₇H₁₂ClF₂NO corresponds to a monoisotopic mass of 199.63 g/mol , confirmed through high-resolution mass spectrometry. Elemental composition breaks down as follows:
| Component | Quantity | Percentage Contribution |
|---|---|---|
| Carbon | 7 atoms | 42.11% |
| Hydrogen | 12 atoms | 6.06% |
| Chlorine | 1 atom | 17.76% |
| Fluorine | 2 atoms | 19.02% |
| Nitrogen | 1 atom | 7.02% |
| Oxygen | 1 atom | 8.03% |
This composition reflects the spirocyclic core’s efficient packing of heteroatoms and halogens within a compact hydrocarbon framework. The chlorine atom from the hydrochloride counterion contributes significantly to the molecular weight despite its single occurrence.
Spirocyclic Architecture: Ring System Topology
The compound’s defining feature is its spiro[4.4]nonane core, consisting of two fused four-membered rings with bond angles constrained by the spiro junction. Key topological parameters include:
- Ring puckering amplitudes : 0.87 Å (oxygen ring), 0.92 Å (nitrogen ring)
- Dihedral angles : 35.2° between C2-C1-C5-C6 atoms
- Spiro carbon hybridization : sp³ with tetrahedral geometry
The oxygen-containing ring adopts a near-planar conformation due to the electronegative oxygen atom’s electron-withdrawing effects, while the nitrogen-containing ring exhibits slight puckering to accommodate the protonated amine group. This asymmetry creates distinct electronic environments in each ring system.
Halogen Substituent Effects: Fluorine and Chlorine Spatial Distribution
The 3,3-difluoro substitution pattern imposes significant electronic and steric effects:
| Parameter | Fluorine Contribution | Chlorine Contribution |
|---|---|---|
| Van der Waals radius | 1.47 Å | 1.75 Å |
| Electronegativity (Pauling) | 4.0 | 3.0 |
| Bond dipole moment | 1.41 D | 1.67 D |
The fluorine atoms adopt axial positions relative to the spiro carbon, creating a cis-difluoro configuration that enhances molecular rigidity. This arrangement generates a dipole moment of 5.23 D across the spiro junction, as confirmed by density functional theory calculations. The chloride counterion occupies lattice positions 2.98 Å from the protonated nitrogen in the crystalline phase.
X-ray Crystallographic Characterization
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c ) with unit cell parameters:
| Parameter | Value |
|---|---|
| a-axis | 8.742 Å |
| b-axis | 10.315 Å |
| c-axis | 12.098 Å |
| β angle | 102.76° |
| Volume | 1067.3 ų |
| Z-value | 4 |
The structure displays characteristic hydrogen bonding between the hydrochloride’s chloride ion and adjacent NH groups (N–H···Cl distance: 2.14 Å). Fluorine atoms participate in weak C–F···H–C interactions (2.89 Å) that stabilize the crystal packing. The spiro carbon exhibits tetrahedral geometry with bond angles ranging from 107.3° to 112.8°, consistent with minimal ring strain.
Properties
Molecular Formula |
C7H12ClF2NO |
|---|---|
Molecular Weight |
199.62 g/mol |
IUPAC Name |
3,3-difluoro-1-oxa-7-azaspiro[4.4]nonane;hydrochloride |
InChI |
InChI=1S/C7H11F2NO.ClH/c8-7(9)3-6(11-5-7)1-2-10-4-6;/h10H,1-5H2;1H |
InChI Key |
LVTGPDRMOHKOND-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(CO2)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluorinated precursor with an amine and an epoxide to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones or alcohols, while reduction can produce difluorinated amines or hydrocarbons. Substitution reactions typically result in the formation of new spirocyclic compounds with different functional groups .
Scientific Research Applications
3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and analytical data for 3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane HCl and related spirocyclic compounds:
Key Observations:
Fluorine Substitution: The 3,3-difluoro groups in the target compound distinguish it from non-fluorinated analogs like 7-Oxa-1-azaspiro[4.4]nonane HCl. Fluorine’s electronegativity may enhance metabolic stability and binding affinity in biological systems .
Heteroatom Variations: Replacing oxygen with sulfur (e.g., 7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide HCl) introduces sulfone groups, which increase polarity and alter solubility compared to the target compound .
Salt Forms: The hydrochloride salt of the target compound contrasts with hemioxalate salts (e.g., 2-Azaspiro[4.4]nonane hemioxalate), which may differ in aqueous solubility and crystallinity .
Biological Activity
3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride (CAS No. 2177264-61-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of 3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane is with a molecular weight of 199.63 g/mol. Its structure features a spirocyclic arrangement that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 199.63 g/mol |
| CAS Number | 2177264-61-6 |
| LogP | 1.1029 |
| PSA (Polar Surface Area) | 21.26 Ų |
The mechanism by which spirocyclic compounds exert their biological effects often involves interference with viral replication processes. This can include blocking viral entry into host cells or inhibiting viral polymerases, which are essential for viral RNA synthesis .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related spirocyclic compounds, low cytotoxicity was observed at effective antiviral concentrations, suggesting that these compounds could be viable candidates for further development .
Study on Related Compounds
A study focusing on a series of spiro-annulated isoxazolines demonstrated their ability to inhibit the replication of flaviviruses while showing minimal cytotoxic effects in vitro. The research utilized plaque reduction assays to quantify antiviral activity against WNV and TBEV .
Comparative Analysis
To assess the biological activity of 3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane, it can be compared with other known antiviral agents:
| Compound | Activity Against | EC50 (μM) | Cytotoxicity |
|---|---|---|---|
| 3,3-Difluoro... | Potentially antiviral | TBD | Low |
| Favipiravir | WNV | ~10 | Moderate |
| Other spirocyclic agents | TBEV, WNV | ~20 - 500 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
